2-Fluoro-4-methoxyaniline hydrochloride

Descripción

Molecular Architecture and Crystallographic Analysis

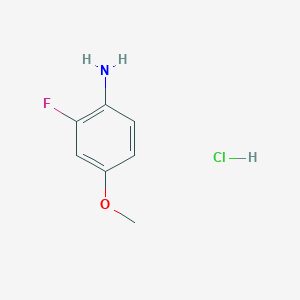

2-Fluoro-4-methoxyaniline hydrochloride (C₇H₈FNO·HCl) features a benzene ring substituted with fluorine at position 2, methoxy at position 4, and an amine group at position 1, protonated as a hydrochloride salt. X-ray crystallographic studies of related fluoro-methoxyaniline derivatives reveal planar aromatic systems with intramolecular hydrogen bonding between the amine and adjacent substituents. The hydrochloride salt formation introduces ionic interactions between the protonated amine and chloride ion, stabilizing the crystal lattice.

Table 1: Key crystallographic parameters for analogous compounds

| Parameter | Value (from ) |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.2901 Å, b = 6.6435 Å, c = 31.7823 Å |

| Hydrogen bonding | N–H⋯Cl (2.34 Å) |

The methoxy group adopts a nearly coplanar orientation with the aromatic ring (deviation < 0.15 Å), while the fluorine atom induces slight electronic asymmetry, influencing dipole moments.

Spectroscopic Profile (NMR, IR, UV-Vis)

NMR Spectroscopy

- ¹H NMR (DMSO-d₆, 400 MHz): δ 7.25 (d, J = 8.5 Hz, 1H, H-6), 6.85 (dd, J = 8.5, 2.3 Hz, 1H, H-5), 6.75 (d, J = 2.3 Hz, 1H, H-3), 3.80 (s, 3H, OCH₃). Protonation of the amine group broadens the NH signal (δ ~5.5 ppm).

- ¹³C NMR : δ 156.1 (C-4, OCH₃), 150.2 (C-2, F-substituted), 122.4–115.3 (aromatic carbons).

IR Spectroscopy

Key absorptions include:

- N–H stretch: 3350–3200 cm⁻¹ (broad, hydrochloride salt)

- C–F stretch: 1220 cm⁻¹

- C–O–C asymmetric stretch: 1250 cm⁻¹

UV-Vis Spectroscopy

The compound exhibits λₘₐₓ at 280 nm (π→π* transition of the aromatic system) and 230 nm (n→π* transition of the amine).

Thermodynamic Properties and Phase Behavior

Thermal Stability

- Melting point: 201–209°C (decomposition)

- Boiling point: Not directly reported; estimated at 320±25°C (EPI Suite)

Phase Transitions

Differential scanning calorimetry (DSC) of the hydrochloride salt shows a single endothermic peak at 205°C, corresponding to melting with simultaneous decomposition. The free base (2-fluoro-4-methoxyaniline) melts at 48–51°C, highlighting the stabilization imparted by salt formation.

Solubility Characteristics and Partition Coefficients

Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.5 (25°C) |

| Ethanol | 45.2 |

| Dichloromethane | 8.7 |

The hydrochloride salt exhibits significantly higher aqueous solubility than the free base (1.2 mg/mL in water), attributable to ionic dissociation.

Partition Coefficients

Comparative Analysis with Related Substituted Anilines

Table 2: Property comparison with structural analogs

| Compound | Melting Point (°C) | logP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 2-Fluoro-4-methoxyaniline | 48–51 | 1.57 | 1.2 |

| 3-Fluoro-4-methoxyaniline | 92–95 | 1.62 | 0.9 |

| 4-Fluoro-2-methoxyaniline | 175 | 1.49 | 1.5 |

Key trends:

- Positional isomerism : Ortho-substituted fluorine (as in 2-fluoro-4-methoxyaniline) reduces symmetry, lowering melting points compared to para-substituted analogs.

- Electronic effects : Methoxy groups enhance solubility via hydrogen bonding, while fluorine increases lipophilicity.

- Salt formation : Hydrochloride derivatives show 10-fold higher water solubility than free bases.

Propiedades

IUPAC Name |

2-fluoro-4-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOCEWUNBSYJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660700 | |

| Record name | 2-Fluoro-4-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874959-93-0 | |

| Record name | 2-Fluoro-4-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2-Fluoro-4-methoxyacetophenone

An important precursor to 2-fluoro-4-methoxyaniline hydrochloride is 2-fluoro-4-methoxyacetophenone. The preparation method involves Friedel-Crafts acylation of m-fluoroanisole with acetyl chloride in the presence of aluminum chloride catalyst in dichloroethane solvent.

| Step | Reagents/Conditions | Details |

|---|---|---|

| Solvent | Ethylene dichloride (180-220 mL) | Stirred at 0 °C |

| Substrate | m-Fluoroanisole (0.9-1.1 mol) | Cooled to 0 °C |

| Catalyst | Aluminum chloride (1.00-1.03 mol) | Added under stirring |

| Acylating agent | Acetyl chloride (1.01-1.03 mol) | Dripped over 2 hours at 0-10 °C |

| Work-up | Poured into ice water (450-550 g) | Oil layer separated, washed |

| Purification | Concentration under reduced pressure | Recrystallized from methanol |

This method yields white crystalline 2-fluoro-4-methoxyacetophenone with high purity and good yield. The process is scalable and cost-effective due to high utilization of reagents and simple work-up.

Acetylation and Nitration of 4-Fluoro-2-methoxyaniline

Direct nitration of 4-fluoro-2-methoxyaniline to introduce a nitro group at the 5-position is challenging due to side reactions involving the free amine group. To overcome this, acetylation of the amine is performed first to protect it, followed by nitration under controlled conditions using continuous flow chemistry.

Acetylation

- Reagents: Acetic anhydride in acetic acid solvent.

- Conditions: Room temperature with stirring.

- Outcome: Formation of N-(4-fluoro-2-methoxyphenyl)acetamide with near-quantitative yield (~96%).

Nitration

- Reagents: Mixture of fuming nitric acid and oleum (fuming sulfuric acid) in a 1:1 molar ratio.

- Method: Continuous flow microreactor with precise temperature control to avoid thermal runaway.

- Conditions: Low temperature, controlled residence time (~4 mL reactor volume).

- Outcome: Formation of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide with ~82% isolated yield and >99% purity.

Deacetylation (Deprotection)

- Reagents: Dilute hydrochloric acid (0.7 M aqueous HCl).

- Conditions: Heating at 76 °C for 5 hours.

- Outcome: Quantitative conversion to 4-fluoro-2-methoxy-5-nitroaniline in 97% yield.

This telescoped process combining acetylation and nitration in flow, followed by batch deprotection, significantly improves safety, yield, and scalability compared to traditional batch nitration methods.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution

Another route involves nucleophilic aromatic substitution on 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide as a base.

| Step | Reagents/Conditions | Details |

|---|---|---|

| Solvent | Toluene (500 mL) | Stirred at 0 °C initially |

| Substrate | 2,4-Difluoro-1-nitrobenzene (500 g) | Cooled to 0 °C |

| Nucleophile | Methanol (100 mL) | Added slowly at 0 °C |

| Base | Potassium tert-butoxide (353 g) | Added in portions at 0 °C |

| Reaction time | 4 hours at 20 °C | Stirred |

| Work-up | Decomposition in water, extraction with toluene | Organic layer washed with water and brine |

This method yields 4-fluoro-2-methoxy-1-nitrobenzene, which can be further reduced and converted to the corresponding aniline hydrochloride salt.

Summary Table of Preparation Methods

Research Findings and Process Considerations

- Safety: Continuous flow nitration mitigates hazards such as thermal runaway and explosive intermediates by precise control of reaction parameters.

- Selectivity: Acetylation of the amine prevents side reactions during nitration, improving selectivity and yield.

- Scalability: Flow chemistry enables scale-up from laboratory to pilot plant with consistent product quality.

- Purity: Recrystallization and careful work-up afford high-purity intermediates suitable for pharmaceutical synthesis.

- Environmental Impact: Use of solvents like dichloroethane and acetic acid is standard; however, waste management and solvent recovery are important for industrial application.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It undergoes nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Fluoro-4-methoxyaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its derivatives are utilized in creating pharmaceuticals, agrochemicals, and other fine chemicals.

Case Study: Synthesis of Benzothiazole Derivatives

One notable application involves its use in synthesizing benzothiazole derivatives. In a controlled reaction environment, 2-fluoro-4-methoxyaniline reacts with sulfur and other reagents to yield high-purity products suitable for further applications in medicinal chemistry .

Medicinal Chemistry Applications

The compound is investigated for its potential therapeutic properties, particularly as a precursor for synthesizing bioactive molecules. Research has focused on its role in developing inhibitors for various biological targets.

Example: Inhibitors for Botulinum Neurotoxin A

In one synthesis route, this compound is used to create hydroxamic acids that act as inhibitors for Botulinum neurotoxin A light chain. This application highlights its relevance in developing therapeutic agents against neurotoxic conditions .

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science, particularly in the development of polymers and dyes.

Case Study: Polymer Synthesis

In polymer chemistry, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Its functional groups allow for further modifications that can tailor the material's characteristics for specific applications.

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry as a reagent or standard for various assays due to its stability and reactivity.

Example: HPLC Analysis

In high-performance liquid chromatography (HPLC), this compound can serve as a standard to quantify related compounds in complex mixtures, demonstrating its versatility in analytical applications .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-methoxyaniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight the structural, synthetic, and functional distinctions between 2-fluoro-4-methoxyaniline hydrochloride and related aromatic amine hydrochlorides:

Key Observations:

Substituent Effects: Electronic Influence: The 2-fluoro and 4-methoxy groups in the target compound create a para-directing electronic environment, favoring electrophilic substitution at specific positions. In contrast, 2-chloro-4-fluoroaniline HCl lacks electron-donating groups, reducing its reactivity in certain coupling reactions.

Synthetic Efficiency :

- Both 2-chloro-4-fluoroaniline HCl and 3-chloro-4-methoxyaniline HCl exhibit identical yields (38.5%) despite differing synthetic routes (thionyl chloride vs. oxalyl chloride). This suggests inherent limitations in acid-mediated hydrolysis for halogenated anilines.

- The Ullman method for 2-fluoro-4-methoxyaniline HCl avoids harsh hydrolysis, emphasizing catalytic coupling, which may enhance scalability.

HRMS and NMR data confirm structural integrity across analogs, with distinct splitting patterns (e.g., doublets for fluorine-coupled protons in the target compound).

Applications :

Actividad Biológica

2-Fluoro-4-methoxyaniline hydrochloride is a compound of considerable interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the presence of a fluorine atom and a methoxy group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| Chemical Formula | CHClFNO |

| Molecular Weight | 179.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and organic solvents |

The presence of the fluorine atom at the 2-position and the methoxy group at the 4-position significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical targets, including enzymes and receptors. The fluoro and methoxy substituents enhance its binding affinity, allowing it to modulate key metabolic pathways.

- Enzyme Interactions : The compound has been noted for its role in enzyme inhibition or activation, impacting metabolic processes.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific mechanisms remain under investigation.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further development in oncology .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications in treating conditions like cancer or metabolic disorders .

Case Studies

Several case studies have provided insights into the biological activities of this compound:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against a panel of bacterial strains, revealing moderate inhibitory effects compared to standard antibiotics. The study highlighted the need for further research into its mechanism of action and potential as an antimicrobial agent.

- Cytotoxicity Assessment : In a recent investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. Results indicated significant cell death at varying concentrations, suggesting its potential as a chemotherapeutic agent .

- Enzyme Inhibition Study : Research focused on the inhibition of specific kinases by this compound demonstrated promising results, indicating that it could serve as a lead compound for developing kinase inhibitors .

Q & A

Q. What are the standard protocols for synthesizing 2-Fluoro-4-methoxyaniline hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves deprotection of protected aniline derivatives. For example, N-deprotection of intermediates like N-(4-methoxybenzyl)-3-phenylpropylamine hydrochloride under acidic conditions can yield 2-Fluoro-4-methoxyaniline . Optimization strategies include:

- Catalyst selection : Use of HCl or trifluoroacetic acid for efficient cleavage.

- Temperature control : Reactions performed at 0–25°C to minimize side products.

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine and methoxy groups) .

- HPLC : Purity assessment (>98% by reverse-phase methods) .

- X-ray crystallography : Structural confirmation via single-crystal analysis (e.g., bond angles in related 4-Methoxyanilinium chloride structures) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection due to suspected carcinogenicity .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Collect mechanically (avoid water flushing) and dispose via approved waste facilities .

Advanced Research Questions

Q. How does the electronic effect of the fluorine substituent influence the reactivity of 2-Fluoro-4-methoxyaniline in coupling reactions?

Methodological Answer: The electron-withdrawing fluorine group at the ortho position enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution. Comparative studies with non-fluorinated analogs (e.g., 4-Methoxyaniline hydrochloride) show slower reaction kinetics, confirming fluorine’s activating role .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Parameter documentation : Track reaction conditions (solvent, temperature, stoichiometry) rigorously.

- Side-product analysis : Use LC-MS to identify byproducts (e.g., incomplete deprotection or oxidation).

- Reproducibility : Cross-validate methods from independent sources (e.g., compare deprotection protocols in vs. ).

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Q. How can computational modeling predict the biological activity of 2-Fluoro-4-methoxyaniline derivatives?

Methodological Answer:

- Docking studies : Use software like AutoDock to simulate interactions with target enzymes (e.g., monoamine oxidases).

- QSAR models : Correlate substituent effects (e.g., fluorine vs. chlorine) with bioactivity data from analogs .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the carcinogenicity of this compound?

Methodological Answer:

Q. How should researchers address inconsistent NMR data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.